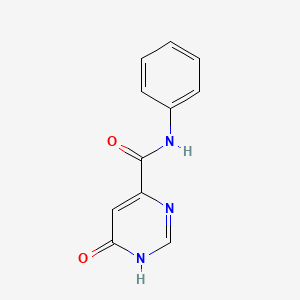

6-hydroxy-N-phenylpyrimidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-N-phenyl-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-10-6-9(12-7-13-10)11(16)14-8-4-2-1-3-5-8/h1-7H,(H,14,16)(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBBDUURFHFCNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 6 Hydroxy N Phenylpyrimidine 4 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of these pyrimidine (B1678525) derivatives, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton (1H) NMR Analysis

Proton NMR (¹H NMR) spectra provide valuable information about the number of different types of protons and their neighboring atoms. In derivatives of 6-hydroxy-N-phenylpyrimidine-4-carboxamide, characteristic signals are observed for the pyrimidine ring protons, the N-phenyl group, and any substituents.

The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons on the pyrimidine ring are typically observed in the aromatic region of the spectrum. The N-H proton of the carboxamide linkage often appears as a broad singlet, and its chemical shift can be concentration and temperature-dependent. Protons of the N-phenyl group will exhibit splitting patterns (e.g., doublets, triplets, multiplets) depending on their position (ortho, meta, para) and the presence of other substituents on the phenyl ring.

In one study of related pyrimidine derivatives, the amino protons (-NH2) were observed as a singlet at approximately 5.14 ppm, while the H-5 proton of the pyrimidine ring appeared as a singlet at 7.59 ppm. Aromatic protons generally resonate in the range of 6.5–8.0 ppm. semanticscholar.org For similar N-phenylpyrimidine-5-carboxamides, the chemical shifts of the amide N-H proton, along with other protons, have been correlated with Hammett sigma constants to study substituent effects.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Pyrimidine Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine Ring H | 7.0 - 9.0 |

| N-H (Amide) | 8.0 - 12.0 (often broad) |

| Phenyl H (ortho) | 7.5 - 8.0 |

| Phenyl H (meta, para) | 7.0 - 7.5 |

| OH (Hydroxy) | Variable, often broad |

| Substituent Protons | Dependent on the group |

Note: These are general ranges and can vary based on the solvent and specific substituents on the molecule.

Carbon-13 (13C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound derivatives, the carbonyl carbon of the carboxamide group is typically found significantly downfield, often in the range of 160-170 ppm. The carbon atoms of the pyrimidine and phenyl rings appear in the aromatic region (approximately 110-160 ppm). The chemical shifts of these carbons are sensitive to the nature and position of substituents. For example, the carbon atom attached to the hydroxyl group (C-6) will have a characteristic chemical shift.

In studies of similar pyrimidine structures, the thiocarbonyl carbon resonates at approximately 175 ppm, while the carbonyl carbon is observed around 160 ppm. mdpi.com The specific chemical shifts for the pyrimidine ring carbons in the parent pyrimidine are C2 at 157.6 ppm, C4/C6 at 156.9 ppm, and C5 at 121.7 ppm. chemicalbook.com Substituent effects on these chemical shifts are well-documented for various 4- and 5-substituted pyrimidines. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxamide) | 160 - 170 |

| C-6 (attached to OH) | 155 - 165 |

| Pyrimidine Ring Carbons | 100 - 160 |

| Phenyl Ring Carbons | 115 - 140 |

| Substituent Carbons | Dependent on the group |

Two-Dimensional (2D) NMR Techniques

For complex derivatives where 1D NMR spectra may show overlapping signals, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule, such as those on the phenyl ring or on substituent alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This is crucial for assigning the proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for connecting different fragments of the molecule, for instance, linking the N-phenyl group to the carboxamide carbonyl carbon and the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.

These 2D NMR experiments, when used in combination, allow for the complete and accurate assignment of all proton and carbon signals, even in structurally complex derivatives of this compound. nih.gov

Correlation with Theoretically Predicted NMR Parameters

Computational chemistry provides a powerful tool to complement experimental NMR data. By using methods like Density Functional Theory (DFT), it is possible to calculate theoretical NMR chemical shifts for a proposed structure. mdpi.comrsc.org

The process involves optimizing the geometry of the molecule in a simulated solvent environment and then calculating the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts. By comparing the theoretically predicted spectrum with the experimental one, researchers can gain confidence in their structural assignment. mdpi.com A good correlation between the calculated and observed chemical shifts serves as strong evidence for the proposed structure. This approach is particularly valuable for resolving ambiguities in complex spectra or for distinguishing between possible isomers. chemrxiv.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its elemental formula.

Molecular Weight Confirmation

In its basic form, mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound. This is a critical first step in identifying a newly synthesized molecule. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule, as different parts of the molecule break off in predictable ways. iosrjournals.org

High-Resolution Mass Spectrometry (HRMS) provides a much more precise measurement of the molecular weight, often to four or five decimal places. researchgate.netresearchgate.net This high accuracy allows for the unambiguous determination of the elemental formula of the compound. libretexts.org Because the exact masses of atoms are not integers (e.g., ¹H = 1.00783, ¹²C = 12.00000, ¹⁴N = 14.00307, ¹⁶O = 15.99491), a unique elemental formula will correspond to a unique exact mass. libretexts.org For the synthesis of novel this compound derivatives, HRMS is essential to confirm that the desired product has been formed with the correct elemental composition. mdpi.comazolifesciences.com

For example, if a derivative is synthesized, HRMS can distinguish between two potential formulas that have the same nominal mass. This capability is crucial for the definitive characterization of new chemical entities. nih.gov

Fragmentation Pattern Analysis for Structural Integrity

Mass spectrometry provides a powerful tool for confirming the molecular weight and structural integrity of this compound by analyzing its fragmentation patterns under ionization. While the specific mass spectrum for this exact compound is not detailed in the provided literature, the fragmentation behavior can be reliably predicted based on established patterns for pyrimidine, carboxamide, and N-phenyl derivatives. sphinxsai.comsapub.orgnih.gov

Upon electron impact or electrospray ionization, the molecular ion (M+) peak would be expected, confirming the compound's molecular weight. The subsequent fragmentation is anticipated to proceed through several key pathways, primarily involving the weakest bonds and most stable resulting fragments. sphinxsai.commdpi.com

A primary and highly characteristic fragmentation pathway for N-aryl amides involves the cleavage of the amide bond (C-N bond between the carbonyl carbon and the phenylamino (B1219803) nitrogen). sphinxsai.com This would lead to two principal fragment ions:

A fragment corresponding to the 6-hydroxypyrimidine-4-carbonyl cation.

A fragment corresponding to the phenylamino radical or aniline (B41778) cation.

Another expected fragmentation involves the loss of the entire N-phenylcarboxamide side chain from the pyrimidine ring, which helps to confirm the core pyrimidine structure. Further fragmentation of the pyrimidine ring itself is also possible, often involving the loss of small molecules like HCN or C2H2, which is a characteristic fragmentation mode for pyrimidine and other diazine systems. sapub.orgresearchgate.net The presence of the hydroxyl group may also lead to the loss of a water molecule (H₂O) under certain conditions. The analysis of these characteristic fragment ions and their relative abundances allows for the unambiguous confirmation of the compound's constitution, ensuring that the pyrimidine core is correctly substituted with both the hydroxyl and N-phenylcarboxamide groups at their respective positions. sphinxsai.com

Infrared (IR) Spectroscopy for Functional Group Identification

Characteristic Vibrational Frequencies of Carboxamide and Hydroxyl Groups

Infrared (IR) spectroscopy is an essential technique for identifying the key functional groups within the this compound molecule. The IR spectrum is dominated by the characteristic absorption bands of the hydroxyl (-OH) and the secondary N-phenylcarboxamide (-CONHPh) groups. researchgate.netripublication.com

The hydroxyl group's O-H stretching vibration typically appears as a broad band in the region of 3550–3200 cm⁻¹, with the broadening being a direct result of intermolecular and potentially intramolecular hydrogen bonding. ripublication.comudel.edu The exact position depends on the concentration and physical state of the sample. udel.edu

The secondary amide group gives rise to several distinct and well-characterized absorption bands:

N-H Stretching: A sharp to moderately broad peak is expected between 3500 cm⁻¹ and 3170 cm⁻¹, corresponding to the stretching vibration of the N-H bond. msu.eduyoutube.com Its position is sensitive to hydrogen bonding; in the solid state, this band is often found at lower frequencies (around 3300 cm⁻¹). youtube.com

Amide I Band (C=O Stretching): This is typically the most intense band in the amide spectrum, appearing in the range of 1680–1630 cm⁻¹. uomustansiriyah.edu.iq This strong absorption is primarily due to the C=O stretching vibration. Its frequency can be lowered by conjugation with the pyrimidine ring and participation in hydrogen bonding.

Amide II Band (N-H Bending and C-N Stretching): This band, found between 1560–1530 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. youtube.com It is a characteristic feature of secondary amides.

The presence of these specific bands in the IR spectrum provides strong evidence for the existence of both the hydroxyl and N-phenylcarboxamide functionalities within the molecular structure. researchgate.netuomustansiriyah.edu.iq

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3550 - 3200 | Strong, Broad |

| Secondary Carboxamide (-CONH-) | N-H Stretch | 3500 - 3170 | Medium, Sharp |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong | |

| N-H Bend + C-N Stretch (Amide II) | 1560 - 1530 | Medium to Strong | |

| Aromatic Rings (Pyrimidine, Phenyl) | C=C and C=N Stretch | 1600 - 1450 | Medium to Weak |

| C-H Aromatic Stretch | 3100 - 3000 | Medium to Weak |

Comparison with Theoretically Simulated IR Spectra

To achieve a more precise assignment of the vibrational bands observed in the experimental IR spectrum, a comparison with theoretically simulated spectra is highly valuable. physchemres.org Computational methods, particularly Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G(d,p), are widely used to calculate the vibrational frequencies of molecules. physchemres.orgresearchgate.net

This computational approach provides a theoretical IR spectrum where each absorption band corresponds to a specific vibrational mode of the molecule. researchgate.net While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and other factors, they can be corrected using scaling factors to achieve good agreement with the experimental data. physchemres.org

The comparison serves several key purposes:

Confirmation of Band Assignments: It allows for the confident assignment of complex vibrational modes in the fingerprint region (below 1500 cm⁻¹), where absorptions from C-C, C-N, and C-O stretching and various bending modes overlap.

Structural Verification: A strong correlation between the experimental and scaled theoretical spectra provides compelling evidence for the proposed molecular structure. researchgate.net

Insight into Molecular Properties: The calculations also provide information on the intensity of each vibrational mode, helping to explain why some bands are stronger than others in the experimental spectrum.

For this compound, this comparative analysis would help to definitively assign the stretches and bends associated with the pyrimidine ring and to distinguish them from the vibrations of the N-phenylcarboxamide side chain. researchgate.netcore.ac.uk

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although the specific crystal structure of this compound is not publicly available, analysis of closely related pyrimidine carboxamide and N-phenyl amide structures allows for a detailed prediction of its key structural features. nih.govnih.govnih.gov

The molecule is expected to exhibit a nearly planar pyrimidine ring. nih.gov The carboxamide linker, however, often displays a degree of torsion, with the plane of the amide group being twisted relative to both the pyrimidine and the phenyl rings. nih.gov A crucial aspect of the solid-state structure would be the extensive network of intermolecular hydrogen bonds. The hydroxyl group and the N-H and C=O groups of the carboxamide are excellent hydrogen bond donors and acceptors, respectively. nih.gov

It is highly probable that the crystal packing would be dominated by hydrogen bonds, such as:

O-H···N(pyrimidine): The hydroxyl group donating a hydrogen bond to one of the nitrogen atoms of a neighboring pyrimidine ring.

N-H···O=C: The amide N-H group donating a hydrogen bond to the carbonyl oxygen of an adjacent molecule, often forming centrosymmetric dimers or helical chains. nih.govnih.gov

O-H···O=C: The hydroxyl group donating a hydrogen bond to the amide carbonyl oxygen.

Table 2: Predicted Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Description | Predicted Value/Observation |

|---|---|---|

| Crystal System | Classification of crystal shape | Likely Monoclinic or Orthorhombic |

| Space Group | Symmetry group of the crystal | Commonly P2₁/c or P-1 for such molecules |

| C(4)-C(carbonyl) Bond Length | Bond connecting pyrimidine to side chain | ~1.49 - 1.52 Å |

| C(carbonyl)-N Bond Length | Amide bond length | ~1.33 - 1.35 Å (partial double bond character) |

| C=O Bond Length | Carbonyl bond length | ~1.23 - 1.25 Å |

| Dihedral Angle (Pyrimidine-Amide) | Twist between the pyrimidine ring and amide plane | Expected to be non-zero (e.g., 15-30°) |

| Hydrogen Bonding | Key intermolecular interactions | Extensive N-H···O and O-H···N/O networks expected |

Computational and Theoretical Investigations of 6 Hydroxy N Phenylpyrimidine 4 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

DFT calculations are a cornerstone of modern computational chemistry, used to predict a wide array of molecular properties from first principles. For a molecule like 6-hydroxy-N-phenylpyrimidine-4-carboxamide, DFT would be employed to model its behavior at the quantum level. The B3LYP functional is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often paired with a basis set like 6-311++G(d,p) to provide a high level of accuracy for organic molecules. kthmcollege.ac.in

The initial step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process calculates the forces on each atom and adjusts their positions until a minimum energy configuration is reached. kthmcollege.ac.in

For this compound, this analysis would yield precise values for all bond lengths (the distances between two bonded atoms) and bond angles (the angles formed by three connected atoms). These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. scispace.com The optimized geometry is crucial as all other electronic properties are calculated from this lowest-energy state.

Table 1: Illustrative Data Table for Optimized Geometric Parameters This table demonstrates how bond length and bond angle data for this compound would be presented if available.

| Parameter | Atom Connection | Calculated Value (Å or °) |

| Bond Length | C4-C5 | Data not available |

| Bond Length | N1-C2 | Data not available |

| Bond Length | C6-O(H) | Data not available |

| Bond Length | C(O)-N(H) | Data not available |

| Bond Angle | N1-C6-C5 | Data not available |

| Bond Angle | C4-C(O)-N(H) | Data not available |

| Bond Angle | C(O)-N(H)-C(phenyl) | Data not available |

The electronic structure of a molecule is defined by its molecular orbitals, which describe the probability of finding an electron in a particular region. Two of the most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comscispace.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and polarizability. nih.gov A large energy gap implies higher kinetic stability and lower chemical reactivity. irjweb.com For this compound, calculating the energies of the HOMO, LUMO, and the corresponding gap would provide fundamental insights into its electronic behavior and stability. scispace.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The shape, energy, and distribution of these frontier orbitals determine how the molecule will interact with other reagents. youtube.com

An analysis of the HOMO and LUMO distributions for this compound would reveal the most likely sites for nucleophilic and electrophilic attack. The regions of the molecule where the HOMO density is highest are prone to attack by electrophiles, while regions with high LUMO density are susceptible to attack by nucleophiles. youtube.com This analysis is fundamental to predicting the molecule's reaction mechanisms. wikipedia.org Global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and electrophilicity index (ω) can also be derived from HOMO and LUMO energies to quantify reactivity. irjweb.comnih.gov

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. mdpi.comnih.gov It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. nih.govnih.gov Green represents areas of neutral potential.

For this compound, an MEP analysis would identify the most electron-rich sites, likely around the oxygen atoms of the hydroxyl and carboxamide groups and the nitrogen atoms of the pyrimidine (B1678525) ring. mdpi.com The hydrogen atoms of the NH and OH groups would likely be the most electron-poor regions. nih.gov This map provides a clear, qualitative prediction of where the molecule is most likely to engage in intermolecular interactions. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

DFT calculations can also predict various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These values are essential for understanding the stability and spontaneity of chemical reactions involving the compound.

Furthermore, computational analysis is crucial for studying conformational isomers (conformers) and tautomers. Tautomerism, the migration of a proton accompanied by a switch of a single and double bond, is particularly relevant for this compound. chemrxiv.org The "6-hydroxy" group can potentially exist in equilibrium with its keto tautomer (a pyrimidone). DFT calculations can determine the relative energies of these tautomers to predict which form is more stable under given conditions. researchgate.netresearchgate.net Similarly, the rotational barrier around the C-N amide bond could be calculated to understand the molecule's flexibility and the stability of different conformers.

Table 2: Illustrative Data Table for Tautomer Stability This table shows how the relative energies of different tautomers of this compound would be compared.

| Tautomer | Relative Energy (kJ/mol) | Stability Ranking |

| 6-hydroxy (enol form) | Data not available | Data not available |

| 6-keto (keto form) | Data not available | Data not available |

Theoretical Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)

The theoretical prediction of spectroscopic parameters is a fundamental aspect of computational chemistry, providing insights into molecular structure, bonding, and electronic properties. Methods like Density Functional Theory (DFT) are commonly employed to calculate these parameters. For a molecule like this compound, these calculations would predict the vibrational frequencies in its Infrared (IR) spectrum, the chemical shifts in its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), and the electronic transitions responsible for its Ultraviolet-Visible (UV-Vis) absorption spectrum. However, specific theoretical studies detailing these predicted spectroscopic values for this compound are not available in the reviewed literature.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools used to understand the interactions of small molecules with biological targets at an atomic level. These approaches are crucial in rational drug design for predicting binding modes, affinities, and the dynamic behavior of ligand-protein complexes.

Molecular Docking Studies for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies would be instrumental in identifying potential protein targets and elucidating its binding mode. Pyrimidine-based structures are known to interact with a variety of protein classes, notably kinases. While numerous docking studies have been published for various pyrimidine carboxamide derivatives against targets such as c-Met, cyclin-dependent kinases (CDKs), and phosphatidylinositol 3-kinase (PI3Kα), no specific molecular docking studies featuring this compound as the ligand were identified in the available literature. nih.govnih.govmdpi.commdpi.com

In the context of kinase inhibitors, a common target for pyrimidine-based compounds, molecular docking is used to predict interactions within the ATP-binding pocket. A critical interaction often involves the formation of hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many Type I and Type II kinase inhibitors, anchoring the inhibitor within the active site. Analysis of docking poses for this compound would focus on identifying its potential to form such key interactions. However, without specific docking studies for this compound, a definitive identification of its key binding sites remains speculative.

The stability of a ligand-protein complex is governed by a network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts. The functional groups of this compound, such as the pyrimidine nitrogens, the hydroxyl group, and the amide moiety, are potential hydrogen bond donors and acceptors. The phenyl and pyrimidine rings can participate in hydrophobic and aromatic (π-π stacking) interactions with nonpolar residues in a binding pocket. A detailed analysis of these interaction patterns is contingent on successful docking studies, which are currently unavailable for this specific molecule.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the system, allowing researchers to observe the flexibility of the ligand and protein, the persistence of key interactions (like hydrogen bonds), and conformational changes that may occur upon binding. Such simulations calculate the trajectory of atoms and molecules, offering deeper insights into the binding thermodynamics and kinetics. To date, no MD simulation studies specifically investigating the binding stability and conformational dynamics of this compound with any protein target have been reported.

Homology Modeling for Unresolved Protein Structures

When an experimental three-dimensional structure of a target protein is unavailable (e.g., through X-ray crystallography or NMR spectroscopy), a theoretical model can be constructed using a technique called homology modeling. This method relies on the known structure of a related homologous protein (a "template") to predict the structure of the target protein. If this compound were to be investigated against a protein with an unknown structure, homology modeling would be the first step to generate a viable receptor model for subsequent docking and MD simulation studies. There is currently no literature indicating the use of homology modeling for any target protein in the specific context of studying interactions with this compound.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For pyrimidine derivatives, including those structurally related to this compound, QSAR modeling is a key strategy for predicting activity and elucidating mechanisms of action. nih.gov

Both 2D and 3D QSAR models have been developed for various classes of pyrimidine derivatives to predict their biological activities, such as anticancer or antimicrobial effects. nih.govnih.gov

2D QSAR: These models correlate biological activity with 2D molecular descriptors, which are calculated from the chemical structure's topology. nih.gov For pyrimidine-based compounds, 2D QSAR studies have successfully identified key descriptors like topological indices and quantum chemical parameters that influence their inhibitory potential. nih.gov Techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly employed to build these models. nih.gov For instance, a study on pyrimidine derivatives as VEGFR-2 inhibitors demonstrated that ANN models could achieve high predictive accuracy, with correlation coefficients (R²) often exceeding those of MLR models. nih.gov

3D QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a deeper understanding by considering the 3D conformation of the molecules. nih.govresearchgate.net These models analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules. researchgate.net For classes of pyrimidine carboxamide analogues, 3D QSAR has been instrumental in creating contour maps that visualize regions where specific physicochemical properties are favorable or unfavorable for activity, guiding structural modifications for enhanced potency. nih.govnih.gov

Table 1: Comparison of Statistical Parameters for Typical QSAR Models on Pyrimidine Derivatives This table presents hypothetical yet representative data based on findings for related compound series.

| Model Type | Statistical Parameter | Value | Reference |

|---|---|---|---|

| 2D-QSAR (MLR) | R² (Coefficient of Determination) | 0.889 | nih.gov |

| Q² (Cross-validated R²) | 0.650 | tandfonline.com | |

| RMSE (Root Mean Square Error) | Low | nih.gov | |

| 3D-QSAR (CoMSIA) | R² | 0.965 | nih.gov |

| Q² | 0.528 | nih.gov |

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov Software like DRAGON and PaDEL-Descriptor are widely used to generate a vast array of descriptors from the molecular structure. nih.gov These descriptors can be categorized into several classes:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and counts of chemical features.

3D Descriptors: Properties derived from the 3D coordinates of the atoms, such as molecular volume and surface area. nih.gov

In studies on pyrimidine derivatives, descriptors related to molecular shape (Molecular_SurfaceArea), electronic properties (Jurs_DPSA_1), and connectivity (CHI_3_C) have been shown to contribute significantly to their biological activity. nih.gov The selection of the most relevant descriptors is a critical step in building a robust and predictive QSAR model.

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For pyrimidine-based compounds, pharmacophore models help to define the key interactions with their biological targets. nih.gov

A typical pharmacophore model for a pyrimidine carboxamide derivative might include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Studies on related pyrimidine derivatives have identified that features such as H-bond donors and acceptors, as well as aromatic centers, are crucial for their activity. researchgate.net These models can then be used as 3D queries to screen large compound libraries for new potential hits or to guide the design of novel derivatives with improved target affinity. dovepress.com

The development of a reliable QSAR model is an iterative, data-driven process that requires rigorous validation to ensure its predictive power. researchgate.net A common practice involves splitting the available dataset of compounds into a training set for model development and a test set for external validation. researchgate.net

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's robustness and internal predictive capacity, often yielding a Q² value. tandfonline.com A high Q² (typically > 0.5) suggests a model with good internal stability. tandfonline.com

External Validation: The true predictive ability of a QSAR model is evaluated using an external test set of compounds that were not used in the model-building process. researchgate.net The model's predictions for the test set are compared to the experimental values. Statistical metrics, such as the predictive R² (R²_pred), are calculated to confirm the model's reliability for predicting the activity of new, untested compounds. researchgate.netresearchgate.net According to established best practices, a QSAR model is considered predictive if it meets several criteria, including a high R² value for the test set. researchgate.net Y-randomization tests are also performed to ensure that the model is not the result of a chance correlation. nih.govtandfonline.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Structure Activity Relationship Sar Studies of 6 Hydroxy N Phenylpyrimidine 4 Carboxamide Derivatives

Influence of Substitutions on the Pyrimidine (B1678525) Ring on Biological Activity

The pyrimidine ring is the central scaffold of this compound class, and substitutions at its various positions have a profound impact on biological activity. Modifications at positions C-2, C-4, C-5, and C-6 can alter the molecule's electronic properties, steric profile, and ability to interact with biological targets.

The 6-hydroxyl group is a key feature of the core scaffold. Its ability to act as both a hydrogen bond donor and acceptor makes it a critical point for interaction with protein targets. In many heterocyclic inhibitors, hydroxyl groups are known to chelate active site metal ions or form crucial hydrogen bonds with amino acid residues.

Studies on related pyrimidine derivatives highlight the importance of the C-6 substituent. For instance, in a series of pyrimidine-4-carboxamide (B1289416) inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), replacing a morpholine (B109124) substituent at the 6-position with (S)-3-hydroxypyrrolidine not only increased activity tenfold but also favorably reduced the compound's lipophilicity. nih.govresearchgate.net This demonstrates that the nature of the substituent at this position is pivotal for modulating both potency and drug-like properties. While direct SAR on the 6-hydroxyl group itself is specific to each target, its replacement with analogues like small amines, ethers, or other hydrogen-bonding moieties is a common strategy to fine-tune binding affinity and physicochemical characteristics. For example, the synthesis of various 6-substituted pyrimidine-2,4-diones has been explored to modulate antibacterial activity. medwinpublishers.com

| Compound Series | Substitution at C-6 | Effect on Activity/Properties | Reference |

|---|---|---|---|

| Pyrimidine-4-carboxamides (NAPE-PLD Inhibitors) | Morpholine → (S)-3-hydroxypyrrolidine | 10-fold increase in activity, reduced lipophilicity | nih.govresearchgate.net |

| Pyrimidine-2,4-diones | Various substitutions | Modulation of antibacterial activity | medwinpublishers.com |

| Pyrido[2,3-d]pyrimidines | Amino and alkyl groups | Influence on kinase inhibitory activity | mdpi.com |

C-2 Position: This position often accommodates substituents that can fit into specific pockets of the target protein. In one study on NAPE-PLD inhibitors, conformational restriction by replacing a flexible N-methylphenethylamine group at C-2 with a more rigid (S)-3-phenylpiperidine moiety resulted in a threefold increase in inhibitory potency. nih.govnih.gov This highlights that both the nature and the conformational rigidity of the C-2 substituent are key determinants of activity. Geometric studies show that substitution at the C-2 position significantly impacts the pyrimidine ring's geometry; for example, a chlorine substituent shortens the adjacent C2-N bonds and increases the N-C2-N bond angle. scispace.com

C-4 Position: The carboxamide group at the C-4 position is a defining feature of this chemical class. Modifications to this group are discussed in section 5.3. However, in related scaffolds like pyrido[2,3-d]pyrimidines, introducing diversity at the C-4 position through cross-coupling reactions has been a successful strategy to develop novel tyrosine kinase inhibitors. mdpi.com This suggests that while the carboxamide is crucial, the ability to substitute at C-4 could unlock new biological activities.

C-5 Position: The C-5 position is often solvent-exposed or can be directed towards smaller hydrophobic pockets. Modifications at this position can significantly enhance biostability and biological activity. mostwiedzy.pl For instance, introducing a lipophilic phenyl group at the C-5 position of a pyrazole (B372694) attached to a pyrimidine scaffold led to a 100-fold increase in enzymatic inhibitory potency against PRMT5. acs.org Studies on the pyrimidine ring itself show that methylation at the C-5 position pushes the carbon atom outwards, subtly altering the ring's shape. scispace.com

| Position | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| C-2 | (S)-3-phenylpiperidine (rigid) vs. N-methylphenethylamine (flexible) | 3-fold increase in potency with rigid group | nih.govnih.gov |

| C-2 | Chlorine | Shortens adjacent C2-N bonds, increases N-C2-N angle | scispace.com |

| C-5 | Methyl | Moves C5 carbon outwards, alters ring geometry | scispace.com |

| C-5 | Lipophilic phenyl group (on attached pyrazole) | 100-fold increase in PRMT5 inhibitory potency | acs.org |

Role of the N-Phenyl Moiety in Modulating Activity and Selectivity

The N-phenyl group attached to the C-4 carboxamide is not merely a structural placeholder; it plays an active role in modulating biological activity and selectivity through its substitution patterns and spatial orientation.

The electronic and steric properties of substituents on the N-phenyl ring can drastically alter the compound's binding affinity. The effects are highly dependent on the specific biological target and the nature of the binding pocket.

Electron-donating vs. Electron-withdrawing Groups: In some contexts, the addition of substituents is detrimental. For one series of pyrimidine-4-carboxamides, both electron-donating groups (methyl, methoxy) and electron-withdrawing groups (chloro, trifluoromethyl) at the para-position of the phenyl ring led to a reduction in activity. nih.gov Conversely, another study on 6-substituted pyrimidine-2,4-diones found that derivatives with electron-withdrawing groups on the phenyl ring had poorer activity compared to unsubstituted or electron-donating substituted compounds. medwinpublishers.com In contrast, for a different pyrimidine series, a 4-chlorophenyl substitution was found to enhance anticancer efficacy. gsconlinepress.com

Positional Isomerism: The position of the substituent is also critical. In a series of antitubercular pyrimidine carboxamides, moving an N-methylpiperazine substituent from the para- (4-position) to the meta- (3-position) of the phenyl ring was detrimental, causing a 10- to 30-fold drop in activity. nih.gov

These varied findings underscore that there is no universal rule for phenyl ring substitution; the optimal substitution pattern must be determined empirically for each target class.

| Compound Series | Phenyl Ring Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|---|

| Pyrimidine-4-carboxamides (NAPE-PLD Inhibitors) | -CH₃, -OCH₃, -Cl, -CF₃ | para | Reduced activity | nih.gov |

| Pyrimidine-2,4-diones | Electron-withdrawing groups | para | Poor activity | medwinpublishers.com |

| Anticancer pyrimidines | 4-chlorophenyl | para | Enhanced activity | gsconlinepress.com |

| Antitubercular pyrimidines | N-methylpiperazine | meta vs. para | 10-30x drop in activity at meta position | nih.gov |

The orientation of the phenyl ring relative to the pyrimidine core, defined by the torsion angle of the carboxamide linker, is a critical factor for activity. This conformation dictates how the phenyl ring and its substituents are presented to the binding site of the target protein.

Crystal structure analyses of related molecules show that the amide group is often twisted out of plane with the aromatic ring to which it is attached. For example, in pyrimidine-2-carboxamide, the amide group is twisted by about 25 degrees relative to the pyrimidine ring. nih.gov In N-phenyl-morpholine-4-carboxamide, the phenyl ring is inclined by nearly 43 degrees relative to the carboxamide plane. nih.gov This non-planar arrangement is often a low-energy conformation that is crucial for fitting into a three-dimensional binding pocket.

Significance of the Carboxamide Linkage for Molecular Recognition and Binding

The carboxamide linkage (-C(=O)NH-) is a cornerstone of this molecular scaffold, serving as a rigid and planar unit that correctly orients the pyrimidine and N-phenyl moieties. Its hydrogen bonding capabilities are essential for molecular recognition and binding affinity.

The amide group is a classic pharmacophore, present in a vast number of drug molecules. nih.gov The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. These interactions are often critical for anchoring the inhibitor within the active site of an enzyme. For example, the C-5 amide group of 4-hydroxypyrimidine (B43898) inhibitors has been shown to bind to prolyl hydroxylase domains in a manner analogous to other potent inhibitors. d-nb.info

The importance of this specific linkage is often demonstrated when it is replaced by bioisosteres. In the development of NAPE-PLD inhibitors, replacing the carboxamide with an imidazole (B134444) resulted in a substantial decrease in potency, while an isomeric amide was tenfold less active. nih.gov This confirms that the precise geometry and hydrogen-bonding pattern of the carboxamide group are finely tuned for optimal interaction with the target. Furthermore, computational studies show that the conformation of the carboxamide group is stabilized by a combination of electrostatic and charge transfer interactions, constraining it to an orientation that favors binding to enzyme targets. nih.gov

Contribution of Amide Hydrogen Bonds to Target Affinity

The carboxamide linker is a cornerstone of the molecular scaffold, playing an essential role in target engagement. evitachem.com Its hydrogen bonding capabilities, provided by the N-H proton (donor) and the carbonyl oxygen (acceptor), are critical for anchoring the molecule within the active site of its biological targets.

In studies of related 6-dialkylaminopyrimidine carboxamides with antitubercular activity, the amide group was identified as a key pharmacophore. nih.gov The exploration of hydrogen bond donor-acceptor interactions was a major focus of SAR studies, highlighting the criticality of this moiety for biological activity. nih.gov Further analysis revealed that the amide bond is a primary site for metabolism, suggesting it is an accessible and interactive part of the molecule. nih.gov In a similar vein, studies on 4-hydroxypyrimidine inhibitors of prolyl hydroxylase domains (PHDs) showed through X-ray crystallography that the amide group projects into the enzyme's active site, positioning the rest of the molecule for optimal interaction. d-nb.info The amide's planarity and ability to form strong hydrogen bonds contribute significantly to the compound's affinity and orientation. The essentiality of the entire aminopyrimidine carboxamide core for target engagement has been emphasized, with the amide portion being crucial for binding interactions. evitachem.com

Exploration of Bioisosteric Replacements for the Carboxamide

To improve pharmacokinetic properties such as metabolic stability, researchers often explore bioisosteric replacements for labile functional groups like amides. drughunter.com Bioisosteres are chemical groups with similar physical or chemical properties that can produce broadly similar biological effects.

In the context of pyrimidine-4-carboxamides, such modifications have been investigated. In a study on inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the carboxamide linker was replaced with other functional groups to probe its importance. nih.gov The findings demonstrated that these modifications were detrimental to the compound's inhibitory activity. Replacing the amide with an imidazole, a common amide bioisostere, resulted in a substantial decrease in potency. drughunter.comnih.gov Similarly, an amide isomer (a "reverse amide") was found to be 10-fold less active than the original compound. nih.gov These results underscore the specific geometric and hydrogen-bonding requirements of the carboxamide linker for effective target binding in this scaffold.

| Original Moiety | Bioisosteric Replacement | Effect on Potency | Reference |

| Carboxamide | Imidazole | Substantial decrease | nih.gov |

| Carboxamide | Isomeric Amide | 10-fold decrease | nih.gov |

Comparative SAR Analysis with Other Pyrimidine Carboxamide Scaffolds

The SAR of 6-hydroxy-N-phenylpyrimidine-4-carboxamide derivatives can be further understood by comparing them with other pyrimidine carboxamide scaffolds that have been developed for different biological targets. This comparative analysis reveals how substitutions on the pyrimidine core influence activity across different systems.

Scaffold 1: 6-Dialkylaminopyrimidine Carboxamides (Antitubercular Agents) In this series, the central pyrimidine core is substituted at the 6-position with a dialkylamino group. nih.gov SAR studies indicated that this core was essential for activity. The right-hand side (RHS) of the molecule, containing the N-phenyl carboxamide, was found to be more amenable to modification to modulate physicochemical properties while retaining potency. nih.gov In contrast, the left-hand side (LHS), containing the dialkylamino group, and the central core itself tolerated fewer modifications. nih.gov For instance, replacing the N-phenyl ring with a saturated cyclohexyl ring led to a considerable loss of activity, indicating the necessity of an aromatic ring at this position. nih.gov

Scaffold 2: 2,6-Disubstituted Pyrimidine-4-carboxamides (NAPE-PLD Inhibitors) This scaffold features substitutions at both the 2 and 6 positions. Extensive SAR studies led to the optimization of a hit compound. nih.govnih.gov Key findings include:

C6-Position: Exchanging a morpholine substituent for an (S)-3-hydroxypyrrolidine group reduced lipophilicity and increased activity by 10-fold. nih.govnih.gov

C2-Position: Conformational restriction by replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine increased inhibitory potency threefold. nih.govnih.gov

Amide N-substituent: This group appears to bind in a shallow lipophilic pocket, with no significant improvement in activity observed from various modifications. nih.gov

Scaffold 3: 4-Hydroxy-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxamides (PHD Inhibitors) This scaffold is distinct in that it is a 4-hydroxypyrimidine with the carboxamide at the 5-position and a pyrazole ring at the C2 position. d-nb.info The binding mode involves the pyrimidine and pyrazole rings chelating the active site metal ion. The C5-amide group projects into a hydrophobic pocket, and modifications to the N-substituent of the amide are used to exploit binding in this pocket. d-nb.info This contrasts with the other scaffolds where the carboxamide is at the 4-position and plays a more direct role in hydrogen bonding with the protein backbone.

| Feature | Scaffold 1 (Antitubercular) | Scaffold 2 (NAPE-PLD Inhibitor) | Scaffold 3 (PHD Inhibitor) |

| Carboxamide Position | C4 | C4 | C5 |

| Key Pyrimidine Substitutions | C6 (Dialkylamino) | C2 (Phenylpiperidine) & C6 (Hydroxypyrrolidine) | C2 (Pyrazole) & C4 (Hydroxy) |

| Role of Amide Group | Essential for H-bonding and core pharmacophore | Critical for activity; bioisosteric replacement not tolerated | Projects into a hydrophobic pocket to anchor substituents |

| Key SAR Insights | LHS and core are rigid; RHS is tunable | Potency and properties are highly sensitive to C2 and C6 substitutions | Metal chelation by pyrazole-pyrimidine core is crucial; C5 amide explores hydrophobic pocket |

This comparative analysis demonstrates that while the pyrimidine carboxamide is a versatile and privileged scaffold in medicinal chemistry, its specific substitution pattern and the precise role of the carboxamide group are highly dependent on the architecture of the target protein's binding site.

Molecular Mechanism of Action Moa Investigations in Vitro Studies

Target Identification and Validation through Biochemical Assays

Biochemical assays are fundamental in identifying the direct molecular targets of a compound and validating these interactions. For pyrimidine-4-carboxamide (B1289416) derivatives, these assays have been crucial in understanding their inhibitory effects on key enzymes involved in disease progression.

Derivatives of the pyrimidine-4-carboxamide scaffold have been investigated for their inhibitory activity against various enzymes. For instance, a series of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides, which share a similar structural motif, were identified as inhibitors of phosphoinositide-3-kinase (PI3Kα). nih.gov This enzyme is a critical component of signaling pathways that promote cell proliferation and division. mdpi.com The inhibitory activity of these compounds was quantified by determining their half-maximal inhibitory concentration (IC50) values.

In studies on related pyrimidine (B1678525) derivatives, researchers have explored their potential as inhibitors of other kinases. For example, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been evaluated for their anticancer activity due to their structural similarity to known epidermal growth factor receptor (EGFR) inhibitors. mdpi.com The IC50 values are determined by treating the target enzyme with increasing concentrations of the inhibitor and measuring the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

While specific IC50 values for 6-hydroxy-N-phenylpyrimidine-4-carboxamide against a range of enzymes are not extensively detailed in the provided context, the general approach involves standard enzymatic assays. For example, in the case of PI3Kα, the assay would measure the phosphorylation of its substrate in the presence of varying concentrations of the test compound.

| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19) | PI3Kα | 17.0 (against Caco-2), 5.3 (against HCT-116) | mdpi.com |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21) | PI3Kα | 18.9 (against Caco-2), 4.9 (against HCT-116) | mdpi.com |

| 4-(4-hydroxy-3-methylphenyl)-6-phenyl pyrimidin-2-ol | GSK-3β | 0.0172 | researchgate.net |

This table presents data for structurally related compounds to illustrate the methodologies used.

To confirm direct interaction between a compound and its target protein, ligand-target binding assays are employed. These assays can provide information on the binding affinity and kinetics. For pyrimidine derivatives, techniques such as affinity chemoproteomics have been used to identify novel biological targets. In one study, this approach led to the identification of BCG_3193 and BCG_3827 as putative targets for a series of 6-dialkylaminopyrimidine carboxamides in Mycobacterium bovis BCG. nih.govacs.org

Molecular docking studies, a computational form of ligand-target binding analysis, have been used to predict the binding modes of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides within the active site of PI3Kα. mdpi.com These computational models suggest that the compounds can occupy the kinase domain and form hydrogen bonds with key amino acid residues, providing a structural basis for their inhibitory activity. While not a direct measure of binding, these studies are instrumental in guiding the design of more potent and selective inhibitors.

Cellular Assays for Biological Response in Relevant Cell Lines

Cellular assays are essential for determining the biological effects of a compound in a more complex, physiological context. These assays measure the downstream consequences of target engagement, such as inhibition of cell growth or viral replication.

The anti-proliferative activity of pyrimidine-4-carboxamide derivatives has been evaluated against various cancer cell lines. The MTT assay is a common method used to assess cell viability and proliferation. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Several studies have reported the IC50 values for related carboxamide compounds against different human cancer cell lines. For instance, derivatives of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide displayed inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. mdpi.com Similarly, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides also showed distinct anti-proliferative activity against these cell lines. mdpi.com Another study highlighted the anti-proliferative effects of 4-oxo-N-(4-hydroxyphenyl)retinamide, a retinoid carboxamide, in various cancer cell lines, noting it was more effective than its parent compound. researchgate.net

| Compound/Derivative | Cell Line | IC50 (µM) |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (Compound 8) | Caco-2 | 98 |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (Compound 8) | HCT-116 | 337 |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (Compound 16) | Caco-2 | 13 |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (Compound 16) | HCT-116 | 240.2 |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 16) | Caco-2 | 37.4 |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 16) | HCT-116 | 8.9 |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 18) | Caco-2 | 50.9 |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 18) | HCT-116 | 3.3 |

This data is for structurally related compounds and illustrates the anti-proliferative potential of the broader class.

The antiviral potential of pyrimidine derivatives is an active area of research. In vitro studies involving virus-infected cell cultures are used to assess a compound's ability to inhibit viral replication. The antiviral activity is often determined by measuring the reduction in viral titer or the percentage of infected cells following treatment.

For example, a study on acetylsalicylic acid demonstrated its ability to inhibit Bunyamwera virus (BUNV) infection in Vero cells, with an IC50 of 2.02 mM. mdpi.com This was determined by immunofluorescence staining of a viral protein. mdpi.com While this study does not directly involve this compound, it exemplifies the methodologies used. Another study synthesized 4,7-disubstituted pyrimido[4,5-d]pyrimidines and evaluated their antiviral potency against a panel of viruses, with some compounds showing efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

The antimicrobial properties of pyrimidine-4-carboxamide derivatives have been investigated against a range of bacterial and fungal pathogens. These in vitro assessments typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compounds.

A study on novel 6-dialkylaminopyrimidine carboxamides identified them as a hit series with potential novel antitubercular activity through a whole-cell high-throughput screening against Mycobacterium tuberculosis. nih.gov The antimicrobial activity of newly synthesized pyrimidine and pyrimidopyrimidine derivatives has also been assessed against Gram-positive and Gram-negative bacteria, as well as fungal species. nih.gov Thieno[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial activity, with some compounds showing promising results. mdpi.com

| Compound Class | Organism | Activity |

| 6-Dialkylaminopyrimidine carboxamides | Mycobacterium tuberculosis | Antitubercular |

| Pyrimidine and pyrimidopyrimidine derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavus | Antimicrobial |

| Thieno[2,3-d]pyrimidine derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | Antimicrobial |

Investigation of Downstream Signaling Pathway Modulation

Currently, there is a lack of specific published research detailing the in vitro investigation of how this compound modulates downstream signaling pathways. Scientific inquiry into the effects of novel compounds typically involves a series of cell-based assays to determine their impact on key signaling cascades that regulate cellular processes such as proliferation, survival, and differentiation.

For many compounds with a pyrimidine core, a common area of investigation is their effect on kinase signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, which are frequently dysregulated in various diseases. Such studies would typically involve techniques like Western blotting or reporter gene assays to measure changes in the phosphorylation status or activity of key proteins within these pathways upon treatment with the compound. However, specific data from such investigations for this compound are not found in the reviewed literature.

Elucidation of Specific Binding Modes and Interactions within Protein Active Sites

Detailed elucidation of the specific binding modes and molecular interactions of this compound within the active sites of protein targets is not documented in the available scientific literature. The determination of a compound's binding mode is crucial for understanding its mechanism of action and for guiding further drug development efforts.

Broader Biological Relevance and Potential Therapeutic Applications of Pyrimidine 4 Carboxamide Scaffolds

Research in Oncological Applications

The fight against cancer has seen significant contributions from the development of targeted therapies, with a focus on inhibiting specific enzymes that drive tumor growth and progression. Pyrimidine-4-carboxamide (B1289416) derivatives have emerged as a prominent class of compounds in this area, particularly as kinase inhibitors.

Kinase Inhibition (EGFR, FAK, Trk, MARK4)

Kinases are a large family of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine (B1678525) scaffold has been instrumental in the design of inhibitors targeting several of these kinases.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation. Pyrimidine-based molecules have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs), with several gaining FDA approval for the treatment of non-small-cell lung cancer (NSCLC). nih.govresearchgate.netnih.gov Research has focused on designing pyrimidine derivatives that can overcome acquired resistance to first-generation inhibitors, a common clinical challenge. nih.gov

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and is associated with tumor growth, invasion, and metastasis. nih.govresearchgate.net The 2,4-diaminopyrimidine (B92962) core is recognized as a key structural moiety for inhibitors that bind to the ATP-binding site of FAK. nih.gov A series of 2,4-dianilinopyrimidine derivatives containing N-substituted benzamides were designed and synthesized, with some compounds showing potent anti-FAK activity and significant antiproliferative effects against cancer cell lines. nih.gov

Tropomyosin Receptor Kinase (Trk): The Trk family of receptor tyrosine kinases is involved in neuronal development and survival, but chromosomal rearrangements involving NTRK genes can lead to fusion proteins that act as oncogenic drivers in various cancers. A series of 4-aminopyrazolylpyrimidines were identified and optimized as potent inhibitors of Trk kinases. nih.gov One such compound, AZ-23, was developed as a potent and orally bioavailable Trk A/B inhibitor, offering a potential therapeutic strategy for cancers harboring NTRK fusions. nih.gov

Microtubule Affinity-Regulating Kinase 4 (MARK4): MARK4 is a serine/threonine kinase implicated in the pathology of neurodegenerative diseases like Alzheimer's, and it is also considered a potential target in oncology. A series of 4,6-disubstituted pyrimidine-based compounds were synthesized and evaluated for their activity against the MARK4 enzyme, showing potential for the development of new therapeutic agents.

| Target Kinase | Pyrimidine Scaffold Example | Key Findings |

| EGFR | 2-Anilinopyrimidine, 2,4-Diarylamino-pyrimidine | Development of multiple generations of FDA-approved drugs for NSCLC; ongoing research to combat resistance. nih.govresearchgate.netnih.gov |

| FAK | 2,4-Dianilinopyrimidine | Compound 8a showed potent anti-FAK activity (IC50 = 0.047 µM) and inhibited cancer cell migration. nih.gov |

| Trk | 4-Aminopyrazolylpyrimidine | Discovery of AZ-23 , a potent and orally bioavailable Trk A/B inhibitor. nih.gov |

| MARK4 | 4,6-Disubstituted Pyrimidine | Identification of pyrimidine derivatives with inhibitory activity in the micromolar range against the MARK4 enzyme. |

Research in Neurological and Neurodegenerative Disorders

The complexity of neurological disorders necessitates the development of novel therapeutic strategies. Pyrimidine-4-carboxamide derivatives are being explored for their potential to modulate key enzymes involved in the pathophysiology of these conditions, particularly Alzheimer's disease.

Cholinesterase Inhibition

Inhibition of cholinesterases, primarily acetylcholinesterase (AChE), is a major therapeutic approach for the symptomatic treatment of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help improve cognitive function.

A novel series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed and evaluated as AChE inhibitors. nih.gov One compound, 10q , demonstrated superior inhibitory activity against AChE (IC50 = 0.88 µM) compared to the known drug Huperzine-A, while showing weak inhibition of butyrylcholinesterase (BuChE), indicating its selectivity. nih.gov Molecular docking studies suggested that this compound could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with a mixed inhibition mechanism. nih.gov Other studies have also explored pyrimidine and pyridine (B92270) diamine derivatives as dual-binding site inhibitors of cholinesterases. acs.orgacs.org

| Compound Series | Key Compound | AChE Inhibition (IC50) | BuChE Inhibition (IC50) | Noteworthy Finding |

| 2-(2-oxoethyl)pyrimidine-5-carboxamides | 10q | 0.88 µM | 10.0 µM | More potent against AChE than Huperzine-A; selective for AChE over BuChE. nih.gov |

| Pyrimidine Diamines | Compound 9 | Ki = 0.312 µM (EeAChE) | - | Potent inhibitor of Electrophorus electricus AChE. acs.org |

| Pyrimidine Diamines | Compound 22 | - | Ki = 0.099 µM (eqBChE) | The most potent inhibitor of equine BuChE in its series. acs.orgacs.org |

Research in Infectious Diseases

The rise of drug-resistant pathogens presents a continuous threat to global health, driving the search for new agents with novel mechanisms of action. The pyrimidine-4-carboxamide scaffold has proven to be a valuable template for the development of compounds with a broad spectrum of anti-infective activities. nih.gov

Antimicrobial: The search for new antibacterial and antifungal agents has led to the synthesis of various pyrimidine derivatives. Thieno[2,3-d]pyrimidine-4-carboxamides have been investigated, with some compounds showing a broad spectrum of antimicrobial activity. uran.ua For instance, N-(pyridin-4-yl)-5,6,7,8-tetrahydro uran.uabenzothieno[2,3-d]pyrimidine-4-carboxamide was noted for its wide-ranging activity. uran.ua

Anthelmintic: Helminthiasis, or parasitic worm infections, affects a significant portion of the world's population. New anthelmintic agents are needed due to growing resistance. Pyrimidine derivatives incorporating both carboxamide and sulphonamide moieties have been synthesized and evaluated. researchgate.netshd-pub.org.rs These compounds were tested in vitro and showed promising activity, with some derivatives demonstrating mean paralyzing and death times comparable to the standard drug albendazole. shd-pub.org.rs

Antiviral: Pyrimidine-containing compounds have a long history in antiviral therapy. nih.gov More recently, research has focused on their activity against a range of viruses. For example, 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for their antiviral potency, showing selective efficacy against human coronaviruses 229E and OC43. mdpi.com

Antitubercular: Tuberculosis (TB) remains a major global health problem, and drug-resistant strains are a significant concern. The tetrahydropyrazolo[1,5-a]pyrimidine scaffold was identified from a whole-cell screening campaign against Mycobacterium tuberculosis (Mtb). nih.gov Optimization of this series led to the discovery of a derivative (compound 9 ) with a promising pharmacokinetic profile and potent in vivo activity in a mouse efficacy model, making it a candidate for combination therapies. nih.gov Additionally, 6-dialkylaminopyrimidine carboxamides and other pyrimidine-5-carboxamide derivatives have been explored as potential anti-TB agents. acs.orgresearchgate.net

Research in Metabolic Disorders

Metabolic disorders, particularly type 2 diabetes, are a growing epidemic. Research has focused on novel targets to improve glycemic control. G protein-coupled receptor 119 (GPR119) has emerged as a promising target, and pyrimidine-4-carboxamide derivatives are being investigated as agonists for this receptor.

GPR119 Agonism and Anti-diabetic Activity

GPR119 is primarily expressed in pancreatic β-cells and enteroendocrine cells in the gut. nih.gov Its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1, which helps to lower blood glucose levels. semanticscholar.org

Several series of pyrimidine-based compounds have been developed as potent GPR119 agonists. Pyrimido[5,4-d]pyrimidine derivatives were optimized, leading to analogues with highly potent agonistic activities in the low nanomolar range. nih.gov One such compound, 15a , exhibited an EC50 value of 2.2 nM and demonstrated a significant reduction in the blood glucose area under the curve in an oral glucose tolerance test in mice. nih.gov Similarly, 4-phenoxypyrimidine-5-carboxamide derivatives were reported as potent and orally efficacious TGR5 (another name for GPR119) agonists, showing significant GLP-1 secretion and blood glucose-lowering effects in animal models. nih.gov

| Compound Series | Key Compound | Potency (EC50) | In Vivo Effect |

| Pyrimido[5,4-d]pyrimidines | 15a | 2.2 nM | 13.5% reduction in blood glucose AUC at 15 mg/kg in mice. nih.gov |

| Pyrimido[5,4-d]pyrimidines | 21e | 8.1 nM | - |

| 4-Phenoxypyrimidine-5-carboxamides | 23g | 0.72 nM (hTGR5) | 49% reduction in blood glucose AUC at 50 mg/kg in an OGTT in mice. nih.gov |

Other Potential Biological Activities

The structural versatility of the pyrimidine-4-carboxamide scaffold extends its potential biological activities to other therapeutic areas, including the management of conditions related to high uric acid levels.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout. Allopurinol, a pyrazolopyrimidine, is a well-known XO inhibitor used clinically. nih.gov

Research into new XO inhibitors has explored various pyrimidine-based structures. Studies on pyrazolopyrimidine-based inhibitors have identified compounds with potent inhibitory activity comparable to allopurinol. msu.ru For example, 4-amino-6-hydroxypyrazolo-3,4-d-pyrimidine showed an IC50 value of 1.564 µM and a competitive mode of inhibition. msu.ru Dihydropyrimidinones have also been evaluated, with some derivatives showing good to weak inhibitory activity through various mechanisms. nih.gov

| Compound | IC50 Value | Mode of Inhibition |

| 4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidine | 1.564 µM | Competitive |

| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | 0.600 µM | Competitive |

| Allopurinol (Reference) | 0.776 µM | Competitive |

Future Research Directions and Challenges for 6 Hydroxy N Phenylpyrimidine 4 Carboxamide

Development of Novel and Efficient Synthetic Methodologies

A significant hurdle in the exploration of 6-hydroxy-N-phenylpyrimidine-4-carboxamide and its analogues is the development of versatile and efficient synthetic routes. While general methods for the synthesis of pyrimidine (B1678525) derivatives exist, the specific substitution pattern of this compound—a hydroxyl group at the 6-position and a carboxamide at the 4-position—necessitates tailored approaches.

Future research should focus on multistep synthetic sequences that allow for the late-stage introduction of diversity. One potential strategy could involve the initial construction of a di-substituted pyrimidine core, such as 4-carboxy-6-chloropyrimidine, which can then undergo sequential reactions. The chloro group at the 6-position could be a precursor to the desired hydroxyl group, potentially through nucleophilic substitution or other displacement reactions. The carboxylic acid at the 4-position can be readily converted to the N-phenylcarboxamide via standard amide coupling reactions.

The synthesis of 2,4-diamino-6-hydroxypyrimidine (B22253) has been reported, which could serve as a potential starting material. mdpi.com A synthetic pathway could be envisioned where the amino groups are strategically modified or removed, and the 4-position is functionalized to introduce the carboxamide moiety. For instance, a five-step synthesis involving chlorination, nucleophilic substitution, iodination, a Suzuki reaction, and deprotection has been utilized for the synthesis of related 2,4-diamino-5-aryl-6-substituted pyrimidines. mdpi.com

Integration of Advanced Computational Approaches for Predictive Design

To navigate the vast chemical space and prioritize the synthesis of compounds with the highest potential, the integration of advanced computational tools is indispensable. In silico fragment-based drug design (FBDD) and other computational analyses can be employed to design novel chemical series of this compound derivatives. nih.gov

Molecular docking simulations can predict the binding modes of these compounds within the active sites of various biological targets. This information is crucial for understanding the molecular basis of their activity and for guiding the design of more potent inhibitors. For instance, in the context of epidermal growth factor receptor (EGFR) kinase inhibitors, computational design has been successfully used to develop 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives. nih.gov

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the designed molecules with their biological activities. These models can then be used to predict the activity of virtual compounds, thereby streamlining the drug discovery process. Additionally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling using computational methods can help in the early identification of candidates with favorable pharmacokinetic properties. nih.gov

Rational Design of Highly Selective and Potent Analogues

The rational design of analogues is a cornerstone of modern drug discovery. For this compound, SAR studies will be critical to identify key structural features that govern potency and selectivity. Modifications at various positions of the pyrimidine ring and the N-phenyl group will be systematically explored.

For example, structure-activity relationship studies on a library of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) revealed that modifications at three different substituent positions could optimize potency and lipophilicity. nih.govnih.gov Conformational restriction of a side chain was shown to increase inhibitory potency, while the introduction of a hydroxyl group reduced lipophilicity and further enhanced activity. nih.govnih.gov

In the case of 4-hydroxypyrimidine (B43898) inhibitors of HIF prolyl hydroxylase domains, the introduction of a hydroxymethylene group on a methylene (B1212753) linker demonstrated the impact of chirality on activity, with the (R)-enantiomer showing improved inhibition compared to the achiral analogue. d-nb.info These findings highlight the importance of stereochemistry in the design of potent inhibitors.

The N-phenyl group of this compound offers a prime location for introducing various substituents to probe interactions with specific pockets of a target's active site. Electron-donating and electron-withdrawing groups, as well as heterocyclic rings, can be incorporated to modulate the electronic and steric properties of the molecule.

Below is an interactive data table summarizing the impact of substitutions on related pyrimidine scaffolds, which can guide the rational design of this compound analogues.

| Scaffold | Substitution Position | Substituent | Effect on Activity | Reference |

| Pyrimidine-4-carboxamide (B1289416) | R1 (at C2) | (S)-3-phenylpiperidine | 3-fold increase in inhibitory potency | nih.gov |

| Pyrimidine-4-carboxamide | R2 (at C6) | (S)-3-hydroxypyrrolidine | 10-fold increase in activity, reduced lipophilicity | nih.gov |

| 4-Hydroxypyrimidine | Methylene linker | (R)-hydroxymethylene | 4-fold improvement in PHD2 inhibition | d-nb.info |

| 4-Hydroxypyrimidine | Methylene linker | (S)-hydroxymethylene | Reduced activity | d-nb.info |

Exploration of New Biological Targets and Pathways

A significant area of future research will be the identification and validation of novel biological targets for this compound and its derivatives. The pyrimidine scaffold is known to interact with a wide range of enzymes and receptors, suggesting that this compound could have therapeutic potential in various disease areas.